molecular formula C17H14N4S B287499 3-(3,5-Dimethylphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-Dimethylphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287499
M. Wt: 306.4 g/mol
InChI Key: WMGWRYKVRVZWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethylphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound may exert its biological activities by interacting with specific molecular targets in cells. For example, it has been suggested that this compound may inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
3-(3,5-Dimethylphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess antimicrobial activity against a variety of microorganisms, including bacteria and fungi. This compound has also been found to exhibit antitumor activity, with studies showing that it can inhibit the growth of various cancer cell lines. Additionally, 3-(3,5-Dimethylphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to possess anti-inflammatory and antioxidant properties, which may make it useful for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,5-Dimethylphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and simple reaction conditions. Additionally, this compound has been found to exhibit a range of biological activities, which makes it a useful tool for investigating various biological processes.
However, there are also some limitations to using 3-(3,5-Dimethylphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments. For example, this compound may exhibit toxicity at high concentrations, which could limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 3-(3,5-Dimethylphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets in cells. Finally, this compound may have potential applications in the development of new drugs for the treatment of various diseases, and further studies are needed to explore these potential applications.

Synthesis Methods

The synthesis of 3-(3,5-Dimethylphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using several methods. One of the most commonly used methods involves the reaction of 3,5-dimethylphenyl hydrazine with phenyl isothiocyanate in the presence of a catalyst such as triethylamine. This reaction leads to the formation of the intermediate compound, which is then cyclized using a suitable cyclization agent to yield the final product.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of science. It has been found to exhibit a range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

Product Name

3-(3,5-Dimethylphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4S/c1-11-8-12(2)10-14(9-11)15-18-19-17-21(15)20-16(22-17)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

WMGWRYKVRVZWSJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4)C

Origin of Product

United States

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